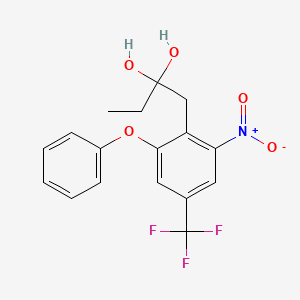
2-(2,2-Difluorocyclopropoxy)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclopropoxy)toluene, also known as 2-DFCPT, is a synthetic organic compound belonging to the class of cyclopropane derivatives. It is a colorless liquid with a pungent odor, and is used as a solvent in various industrial processes. It has been studied extensively for its potential use in medicinal and scientific applications, including as a drug delivery system, drug target, and as an enzyme inhibitor.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclopropoxy)toluene has been studied extensively for its potential use in scientific research applications. It has been used as a drug delivery system, as a drug target, and as an enzyme inhibitor. It has also been investigated for its ability to modulate the activity of various enzymes, including cytochrome P450s, and as a potential therapeutic agent for various diseases and disorders.
Mécanisme D'action
2-(2,2-Difluorocyclopropoxy)toluene acts as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other xenobiotics. It binds to the active site of the enzyme, preventing it from metabolizing the drug or xenobiotic. In addition, this compound has been shown to modulate the activity of other enzymes, such as acetylcholinesterase and nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s and other enzymes, which can lead to changes in the metabolism of drugs and other xenobiotics. It has also been shown to modulate the activity of various neurotransmitters and hormones, which can lead to changes in behavior and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2-Difluorocyclopropoxy)toluene has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and has a low toxicity when used in laboratory settings. It is also relatively inexpensive, and can be used in a variety of applications. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its low volatility can make it difficult to evaporate or remove from a solution.
Orientations Futures
The potential applications of 2-(2,2-Difluorocyclopropoxy)toluene are vast, and there are many potential future directions for research. These include further investigation into its use as a drug delivery system, its ability to modulate the activity of various enzymes, and its potential therapeutic applications. Other potential future directions include its use as a catalyst in organic synthesis, its potential use as a fuel additive, and its potential role in the production of biodegradable plastics. Additionally, further research is needed to better understand its biochemical and physiological effects, and to identify any potential adverse effects.
Méthodes De Synthèse
2-(2,2-Difluorocyclopropoxy)toluene is synthesized through a process known as the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide. The reaction produces a vinyl phosphonium intermediate, which is then reacted with a nucleophile such as an alcohol or amine to form the desired cyclopropane derivative.
Propriétés
IUPAC Name |
1-(2,2-difluorocyclopropyl)oxy-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7-4-2-3-5-8(7)13-9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMWARALSVLKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)





